Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17459892
InChI: InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m1/s1
SMILES:
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol

Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

CAS No.:

Cat. No.: VC17459892

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate -

Specification

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
IUPAC Name methyl (6S)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate
Standard InChI InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m1/s1
Standard InChI Key GFRCEQOUHQMDPF-QGZVFWFLSA-N
Isomeric SMILES CN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC
Canonical SMILES CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spirocyclic scaffold formed by a naphthalene ring (C₁₀H₈) fused to a piperidine ring (C₅H₁₀N) via a shared sp³-hybridized carbon atom . The (S)-configuration at the chiral center introduces stereochemical specificity, influencing its interactions with biological targets. Key structural elements include:

  • Naphthalene moiety: A bicyclic aromatic system contributing to planar rigidity.

  • Piperidine ring: A six-membered saturated heterocycle with a ketone group at the 2'-position.

  • Methyl ester group: Positioned at the 6th carbon of the naphthalene ring, enhancing solubility and reactivity.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.37 g/mol
Stereochemistry(S)-configuration
X-ray CrystallographyConfirms spirocyclic geometry

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of methyl (S)-1'-methyl-2'-oxo-spiro derivatives typically involves 1,3-dipolar cycloaddition reactions, as demonstrated in analogous spiropyrrolidine systems . A generalized pathway includes:

  • Formation of azomethine ylides: Generated via deprotonation of iminoesters derived from glycine methyl ester.

  • Cycloaddition with dipolarophiles: Reaction with (E)-arylidene ketones yields spiro adducts with high regio- and stereoselectivity.

  • Chiral resolution: Enzymatic or chromatographic methods isolate the (S)-enantiomer.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield/Stereoselectivity
Temperature25°CMaximizes endo-selectivity
CatalystSilver acetateEnhances ylide stability
SolventDichloromethaneImproves dipole-dipolarophile interaction

Stereochemical Challenges

Achieving enantiopure (S)-configurations requires asymmetric catalysis or post-synthetic resolution. Computational studies suggest that steric effects from the naphthalene moiety favor the (S)-enantiomer during crystallization .

CompoundTargetIC₅₀ (nM)Selectivity
Spiropyrrolidine derivativeSerine protease12.35-fold vs. trypsin
Piperidine-spiro compoundDopamine D2 receptor89.7Moderate

Applications in Drug Discovery

Lead Optimization

The methyl ester group serves as a prodrug motif, enabling hydrolytic activation in vivo. Structural modifications at the 1'-methyl position (e.g., halogenation) enhance metabolic stability without compromising spirocyclic integrity .

Fluorescence Properties

Spiro derivatives like this compound exhibit intrinsic fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm), enabling their use as molecular probes .

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